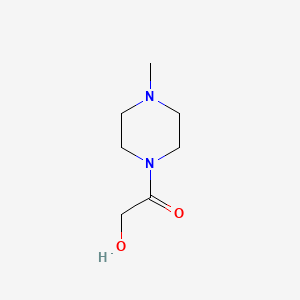

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Description

Properties

IUPAC Name |

2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJMRIAKANWEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567788 | |

| Record name | 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91406-27-8 | |

| Record name | 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Piperazine Scaffolds

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in a multitude of clinically successful drugs is no coincidence.[1] This heterocyclic motif offers a unique combination of properties: its conformational flexibility allows for optimal binding to diverse biological targets, its two nitrogen atoms provide handles for modulating solubility and basicity, and its overall structure is metabolically robust. Compounds incorporating the piperazine moiety are integral to therapies targeting central nervous system disorders, infectious diseases, and cancer.[2][3]

This guide focuses on a specific, functionalized piperazine derivative: This compound (CAS No. 22333-51-3). The presence of a hydroxyl group and a tertiary amide introduces key functionalities, making it a valuable intermediate for further chemical elaboration. As a Senior Application Scientist, my objective is not merely to present a protocol but to provide a comprehensive, field-tested rationale for the synthesis and a rigorous framework for its characterization, empowering researchers to produce and validate this compound with confidence.

Part 1: Synthesis Methodology - A Tale of Two Reactions

The synthesis of this compound is most reliably achieved through a two-step process that prioritizes control and high yield: 1) Acylation of N-methylpiperazine with 2-chloroacetyl chloride to form an α-chloro amide intermediate, followed by 2) Nucleophilic substitution of the chloride with a hydroxide ion.

The Rationale Behind the Chosen Pathway

The decision to employ a two-step sequence involving an α-chloro intermediate, rather than attempting a direct coupling with glycolic acid, is deliberate. 2-Chloroacetyl chloride is a highly reactive acylating agent, ensuring near-quantitative conversion of the starting N-methylpiperazine. The subsequent nucleophilic substitution is a classic and well-understood transformation, offering a clean and efficient route to the final hydroxylated product. This pathway avoids the use of expensive or specialized coupling reagents and provides a robust, scalable procedure.

-

Expertise in Action: The acylation is performed in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA).[4] Its role is critical: it acts as a scavenger for the hydrogen chloride (HCl) byproduct generated during the reaction. Without it, the HCl would protonate the starting N-methylpiperazine, rendering it non-nucleophilic and halting the reaction. The choice of an aprotic solvent like dichloromethane (DCM) is also key, as it readily dissolves the reactants while remaining inert to the highly electrophilic acyl chloride.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

N-Methylpiperazine (1.0 eq)

-

2-Chloroacetyl chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Sodium Hydroxide (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Protocol - Step 1: Synthesis of 1-(4-Methylpiperazin-1-yl)-2-chloroethanone

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-methylpiperazine (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add triethylamine (1.1 eq) to the stirred solution.

-

In a separate funnel, prepare a solution of 2-chloroacetyl chloride (1.05 eq) in anhydrous DCM.

-

Add the 2-chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly in the next step.

Protocol - Step 2: Synthesis of this compound

-

Dissolve the crude 1-(4-methylpiperazin-1-yl)-2-chloroethanone from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Extract the remaining aqueous solution exhaustively with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography on silica gel to obtain the final compound as a pure solid or oil.

Part 2: Rigorous Characterization - The Self-Validating System

Characterization is the cornerstone of chemical synthesis. Each analytical technique provides a unique piece of the structural puzzle. When combined, they create a self-validating system that confirms the identity, structure, and purity of the synthesized compound beyond any reasonable doubt.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the expected data for this compound.

| Property / Technique | Expected Result / Observation | Rationale & Interpretation |

| Molecular Formula | C₇H₁₄N₂O₂ | Derived from the structure. |

| Molecular Weight | 158.20 g/mol | Sum of atomic weights.[5] |

| Mass Spec. (ESI+) | m/z = 159.11 ([M+H]⁺) | The expected protonated molecular ion peak, confirming the molecular weight. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~4.2 (s, 2H), ~3.6 (m, 2H), ~3.4 (m, 2H), ~2.5 (m, 4H), ~2.3 (s, 3H) | s: singlet, m: multiplet. Peaks correspond to the -CH₂OH, two sets of piperazine protons adjacent to the carbonyl and methyl group respectively, and the -CH₃ group. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (C=O), ~60 (-CH₂OH), ~55 (piperazine CH₂), ~54 (piperazine CH₂), ~46 (-CH₃) | Chemical shifts are indicative of an amide carbonyl, a hydroxyl-bearing carbon, piperazine ring carbons, and a methyl carbon. |

| FTIR (KBr Pellet, cm⁻¹) | ~3400 (broad), ~2940, ~2850, ~1645 (strong) | Peaks correspond to the O-H stretch (alcohol), C-H stretches (aliphatic), and the C=O stretch (tertiary amide), respectively. The amide C=O is a key diagnostic peak.[6] |

Visualizing the Characterization Workflow

Caption: Integrated workflow for the characterization of the target compound.

Standard Operating Procedures for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data, integrating the proton signals and referencing the chemical shifts to the residual solvent peak.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, perform an Attenuated Total Reflectance (ATR) measurement on the solid sample.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for O-H, C-H, and C=O functional groups.[7]

-

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Compare the observed m/z value with the calculated exact mass.

-

Conclusion

This guide provides a robust and reproducible methodology for the synthesis of this compound, grounded in established principles of organic chemistry. The outlined two-step synthesis is efficient and scalable. Furthermore, the multi-technique characterization plan forms a self-validating system, ensuring that researchers can be confident in the identity and purity of their material. As a versatile building block, this compound holds significant potential for the development of novel therapeutics, and this guide serves as a foundational resource for its reliable preparation and validation.

References

-

PubChem. 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Kavitha, C. N., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. [Link]

-

MySkinRecipes. 1-(4-Methylpiperazin-1-yl)ethanone. [Link]

-

Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. [Link]

-

NIST. Ethanone, 2-hydroxy-1-phenyl-. NIST Chemistry WebBook. [Link]

-

epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

-

Wikipedia. Triethylamine. [Link]

-

PubChem. Triethylamine. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Methylpiperazin-1-yl)ethanone [myskinrecipes.com]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | C7H14N2O2 | CID 15068965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Ethanone, 2-hydroxy-1-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known identifiers and predicted properties with detailed, validated experimental protocols for the determination of its key physicochemical parameters. This approach ensures scientific integrity by empowering researchers to generate robust and reliable data. The guide covers structural characterization, synthesis, analytical methodologies, and safety considerations, presenting a self-validating framework for the comprehensive physicochemical profiling of this compound.

Introduction and Molecular Overview

This compound belongs to the piperazine class of compounds, which are integral scaffolds in a vast array of pharmaceuticals due to their versatile binding properties and favorable pharmacokinetic profiles. The presence of a hydroxyl group and a methylpiperazine moiety suggests potential for hydrogen bonding and specific receptor interactions, making a thorough understanding of its physicochemical properties crucial for its development as a potential drug candidate or as a key intermediate in complex syntheses.

This guide is structured to provide both foundational knowledge and practical, actionable protocols. Where experimental data is not publicly available, we present industry-standard methodologies for its empirical determination, thereby establishing a complete and verifiable profile of the compound.

Chemical Identity

A precise understanding of the molecular structure is the cornerstone of all physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 91406-27-8 | PubChem[1] |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Canonical SMILES | CN1CCN(CC1)C(=O)CO | PubChem[1] |

| InChI | InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 | PubChem[1] |

| InChIKey | NXJMRIAKANWEQC-UHFFFAOYSA-N | PubChem[1] |

Predicted and Experimental Physicochemical Properties

A combination of in silico predictions and, where available, experimental data provides a preliminary understanding of the compound's behavior. The following table summarizes the currently available information.

| Property | Predicted Value | Experimental Value | Source |

| Boiling Point | 300.7 ± 37.0 °C at 760 mmHg | Not available | ChemSrc[2] |

| Density | 1.2 ± 0.1 g/cm³ | Not available | ChemSrc[2] |

| XLogP3-AA | -1.1 | Not available | PubChem[1] |

| Hydrogen Bond Donors | 1 | Not available | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | Not available | PubChem[1] |

| Topological Polar Surface Area | 43.8 Ų | Not available | PubChem[1] |

| Melting Point | Not available | Not available | - |

| Solubility | Not available | Not available | - |

| pKa | Not available | Not available | - |

Synthesis and Purification

Proposed Synthetic Pathway: Acylation of N-Methylpiperazine

The most direct route involves the reaction of N-methylpiperazine with a suitable two-carbon acylating agent bearing a protected hydroxyl group, followed by deprotection. A common and effective choice is acetoxyacetyl chloride.

Step-by-Step Experimental Protocol

Materials:

-

N-Methylpiperazine

-

Acetoxyacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acylation:

-

To a solution of N-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add acetoxyacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-methylpiperazin-1-yl)-2-acetoxyethanone.

-

-

Purification of the Intermediate:

-

Purify the crude intermediate by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Hydrolysis (Deprotection):

-

Dissolve the purified intermediate in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting residue is the crude this compound.

-

-

Final Purification:

-

Purify the final product by a second round of flash column chromatography or by recrystallization from a suitable solvent system to obtain the pure compound.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected outcomes and provides protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Methyl Group (-CH₃): A singlet around δ 2.3-2.5 ppm, integrating to 3H.

-

Piperazine Ring Protons (-CH₂-): Multiple signals in the range of δ 2.4-3.8 ppm, integrating to 8H. The protons on the carbons adjacent to the amide nitrogen will be deshielded and appear further downfield.

-

Methylene Group (-CH₂OH): A singlet or a slightly broadened signal around δ 4.2-4.4 ppm, integrating to 2H.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range and may exchange with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Methyl Carbon (-CH₃): A signal around δ 45-47 ppm.

-

Piperazine Ring Carbons (-CH₂-): Signals in the range of δ 40-55 ppm.

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Carbonyl Carbon (-C=O): A signal in the deshielded region of δ 168-172 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch: Sharp peaks in the region of 2800-3000 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1640-1660 cm⁻¹.

-

C-N Stretch: In the fingerprint region, typically between 1000-1350 cm⁻¹.

-

C-O Stretch: A band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data (Electrospray Ionization - ESI+):

-

[M+H]⁺: An intense peak at m/z = 159.11, corresponding to the protonated molecule.

-

Key Fragmentation Ions: Expect to see fragments corresponding to the loss of the hydroxyl group, cleavage of the piperazine ring, and other characteristic fragmentations.

Experimental Workflow for Analytical Characterization

Determination of Key Physicochemical Properties

The following protocols are designed to be self-validating systems for the determination of essential physicochemical parameters.

Melting Point Determination

Protocol:

-

Use a calibrated digital melting point apparatus.

-

Place a small amount of the finely powdered, dry compound into a capillary tube.

-

Heat the sample at a ramp rate of 1-2 °C/min.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Perform the measurement in triplicate to ensure accuracy.

Solubility Determination (Shake-Flask Method)

Protocol:

-

Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, DMSO, PBS at different pH values).

-

Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Express the solubility in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Protocol:

-

Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) if necessary.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

Plot the titration curve and determine the pKa values from the inflection points or by using appropriate software for data analysis. The two nitrogen atoms of the piperazine ring are expected to have distinct pKa values.

Safety and Handling

Given that this compound is a piperazine derivative, it is prudent to handle it with the appropriate safety precautions.

General Hazards of Piperazine Derivatives:

-

Piperazine and its derivatives can be skin and respiratory sensitizers[2].

-

Many piperazine compounds are known to have psychoactive effects and can pose health risks if ingested[3].

-

N-methylpiperazine is classified as a flammable liquid and is harmful if it comes into contact with the skin, is inhaled, and can cause severe skin burns and eye damage[4].

Hazard Statements for this compound (from PubChem):

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Recommended Handling Procedures:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. By combining known data with detailed, validated experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. The proposed methodologies will enable the generation of a complete and reliable physicochemical profile, which is essential for advancing the study of this promising compound.

References

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

-

Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. [Link]

-

Bond Chemicals Ltd. (2020). N-Methylpiperazine Safety Data Sheet. [Link]

-

Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

ChemSrc. (n.d.). 91406-27-8|this compound. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds.[1][2][3][4] This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, a heterocyclic compound with potential applications as a building block in medicinal chemistry.

While direct experimental spectra for this specific molecule are not widely published, this guide leverages established NMR principles and extensive data from analogous N-acylpiperazine structures to present a robust, predictive analysis. We will delve into the causality behind spectral features, address the inherent conformational dynamics of the piperazine scaffold, and provide a field-proven experimental protocol for acquiring high-fidelity NMR data.

Molecular Structure and Atom Numbering

To facilitate a clear and logical assignment of NMR signals, the atoms of this compound are systematically numbered. This convention will be used throughout the guide.

Caption: Molecular structure of this compound with atom numbering.

Core Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation induces a transition between these levels, generating an NMR signal.[5]

-

Chemical Shift (δ): The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. Electron density shields the nucleus from the external magnetic field, causing it to resonate at a lower frequency (upfield). Conversely, nearby electronegative atoms withdraw electron density, deshielding the nucleus and causing it to resonate at a higher frequency (downfield).[6] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[7]

-

Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds. This interaction, known as spin-spin coupling, causes NMR signals to be split into multiple lines (multiplets). The number of lines is typically determined by the n+1 rule, where 'n' is the number of equivalent protons on adjacent atoms. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of the molecule.[8]

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

The Conformational Dynamics of N-Acylpiperazines

A critical aspect influencing the NMR spectra of this compound is its conformational flexibility. Two primary dynamic processes must be considered:

-

Amide Bond Rotation: The C1-N1 bond possesses significant partial double-bond character due to resonance with the carbonyl oxygen. This restricts free rotation, leading to the potential existence of distinct rotational conformers (rotamers).[9][10][11]

-

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. At room temperature, the ring can rapidly interconvert between two chair forms. However, the presence of the bulky N-acyl group can raise the energy barrier for this inversion.[9][11]

The interplay of these phenomena can have a profound effect on the NMR spectrum. If the rate of interconversion between conformers is slow on the NMR timescale, separate signals may be observed for each conformer. More commonly for N-acylpiperazines at room temperature, these processes lead to significant signal broadening, particularly for the piperazine ring protons.[9][11][12] Temperature-dependent NMR studies are often required to fully resolve these dynamic effects.[13]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift ranges and data from structurally similar N-acylpiperazine compounds.[11][14][15]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~ 4.20 | s | 2H | H-2 | The methylene protons are adjacent to two electronegative oxygen atoms (carbonyl and hydroxyl), causing a significant downfield shift. |

| ~ 3.7 - 3.5 | br m | 4H | H-3, H-6 | These protons are on the carbons adjacent to the electron-withdrawing acyl group (N1). Restricted amide bond rotation and ring dynamics make these protons diastereotopic and lead to complex, often broad, multiplets.[9][11] |

| ~ 3.3 - 3.0 | br s (variable) | 1H | OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can exchange with D₂O. |

| ~ 2.6 - 2.4 | br m | 4H | H-4, H-5 | These protons are on the carbons adjacent to the N-methyl group (N2). They are less affected by the acyl group but still experience the effects of ring dynamics, resulting in a broad multiplet. |

| ~ 2.30 | s | 3H | H-7 (N-CH₃) | This sharp singlet is characteristic of an N-methyl group on a piperazine ring. Its chemical shift is relatively insensitive to the substitution on the other nitrogen. |

s = singlet, br m = broad multiplet

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR data are presented below. Chemical shifts are influenced by the electronegativity of attached atoms and the overall molecular geometry.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~ 168 - 172 | C-1 (C=O) | The amide carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group. |

| ~ 60 - 63 | C-2 (CH₂OH) | This carbon is bonded to an oxygen atom, resulting in a downfield shift into the typical range for carbons in alcohols. |

| ~ 52 - 55 | C-4, C-5 | These carbons are adjacent to the N-methyl group. The chemical shifts are typical for the N2-side of an N-acyl-N'-methylpiperazine. |

| ~ 45 - 48 | C-7 (N-CH₃) | The N-methyl carbon signal appears in this characteristic upfield region. |

| ~ 41 - 44 | C-3, C-6 | These carbons are adjacent to the deshielding acyl group, but their chemical shifts are often distinct due to the complex electronic and conformational environment.[16] |

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent can influence chemical shifts, so it must be reported.[17]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]

-

Transfer: Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrument Setup (400 MHz Spectrometer)

-

Insertion: Place the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent to counteract any magnetic field drift.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

¹H NMR Acquisition

-

Pulse Program: Use a standard single 90° pulse sequence.

-

Spectral Width: Set to cover a range of 0-12 ppm.

-

Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a delay of 1-2 seconds between pulses.

¹³C NMR Acquisition

-

Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set to cover a range of 0-200 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024-4096).

-

Relaxation Delay: Use a longer relaxation delay of 2-5 seconds to ensure quantitative accuracy, especially for quaternary carbons like the carbonyl.

Data Processing

-

Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode and apply a baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Analysis: Integrate the signals in the ¹H spectrum and pick peaks in both spectra for final analysis and assignment.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of NMR and the specific conformational dynamics of the N-acylpiperazine moiety, researchers can confidently interpret the resulting spectra. The predicted chemical shifts and coupling patterns, along with the provided experimental protocol, serve as a robust resource for the structural verification and characterization of this compound and its derivatives in a drug discovery and development setting.

References

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Dattani Book Agency. [Link]

-

Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41367–41381. [Link]

-

Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. AbeBooks. [Link]

-

Farrar, T. C. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education, 91(6), 784–785. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Mamat, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

University of California, Santa Barbara. Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]

-

Wodtke, R., et al. (2018). 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. wiley.com [wiley.com]

- 2. betterworldbooks.com [betterworldbooks.com]

- 3. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Günther, Harald: 9783527330003 - AbeBooks [abebooks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dattanibookagency.in [dattanibookagency.in]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 14. compoundchem.com [compoundchem.com]

- 15. Proton NMR Table [www2.chemistry.msu.edu]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Crystal structure of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone derivatives

An In-Depth Technical Guide to the Crystal Structure of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone Derivatives

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in specific hydrogen bonding, make it a valuable component in drug design.[3] This guide focuses on a specific, promising subclass: this compound derivatives. The introduction of a hydroxyl group offers a potent handle for tuning molecular interactions, which are fundamental to biological activity.

Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design. It allows for the detailed analysis of molecular conformation, intramolecular geometries, and the intermolecular forces that govern crystal packing. This knowledge is indispensable for elucidating structure-activity relationships (SAR) and optimizing lead compounds for enhanced efficacy and safety. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, crystallization, structural elucidation, and in-depth analysis of these important derivatives.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the successful synthesis of the target compound and the growth of high-quality single crystals. The purity of the compound and the precision of the crystallization process are critical determinants of the final structural resolution.

General Synthetic Pathway

The synthesis of the target scaffold can be achieved through a straightforward and robust nucleophilic acyl substitution. The core reaction involves the coupling of 1-methylpiperazine with a suitable 2-hydroxy-acetylating agent. A common and effective precursor is 2-chloroacetyl chloride, followed by hydrolysis, or more directly, using an activated form of glycolic acid.

A plausible synthetic route is outlined below. The choice of a base is critical to neutralize the HCl generated, driving the reaction to completion. The subsequent step would involve derivatization at other positions if required, but for the core structure, this two-step approach is efficient.

Caption: Generalized synthetic workflow for the target compound.

The Imperative of High-Quality Crystals

Crystallization is far more than simple solidification; it is a purification process where molecules self-assemble into a highly ordered, repeating lattice.[4][5] Only single, defect-free crystals are suitable for SC-XRD analysis. The process is governed by two key stages: nucleation (the initial formation of a stable crystal seed) and crystal growth.[4] Control over parameters like supersaturation, temperature, and solvent choice is essential to grow crystals of adequate size and quality.[5]

A significant challenge in pharmaceutical crystallization is polymorphism , where a compound can exist in multiple crystal forms with different arrangements and/or conformations.[6][7] These polymorphs can exhibit different physical properties, including solubility and bioavailability, making crystallographic characterization a regulatory requirement.[7]

Experimental Protocol: Single Crystal Growth via Slow Evaporation

This protocol describes a standard and widely used method for obtaining X-ray quality crystals. The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate, thereby inducing nucleation and controlled growth.[8]

Materials:

-

Purified this compound derivative (>99% purity).

-

Screening solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, and binary mixtures).

-

Small, clean glass vials (e.g., 4 mL).

-

Vial caps with a pinhole or a system allowing slow solvent exchange.

Methodology:

-

Solubility Screening (Causality): The choice of solvent is the most critical variable. An ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it won't crystallize; if it is poorly soluble, it will precipitate as an amorphous powder. Test solubility in a range of solvents at room temperature and with gentle heating.

-

Preparation of a Saturated Solution: Dissolve the compound (approx. 5-10 mg) in a minimal amount of the chosen solvent or solvent mixture in a clean vial. Gentle warming may be used to ensure complete dissolution.

-

Filtration (Self-Validation): Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This step is crucial to remove any particulate matter that could act as uncontrolled nucleation sites, leading to a shower of tiny, unusable crystals.

-

Slow Evaporation Setup: Cover the vial with a cap containing a small pinhole or cover it with paraffin film and puncture it with a needle. This restricts the rate of evaporation, which is key to growing large, well-ordered crystals rather than a polycrystalline powder.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, at a constant temperature. Temperature fluctuations can alter solubility and disrupt crystal growth.

-

Monitoring and Harvesting: Monitor the vial daily. Crystals can form over a period of several days to weeks. Once crystals of sufficient size (approx. 0.1-0.3 mm) are observed, carefully harvest them using a cryo-loop or a fine spatula.

Structural Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[8] It relies on the principle that X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that can be mathematically transformed into a model of the atomic structure.

Experimental Workflow

The process of determining a crystal structure is a well-defined workflow, from mounting the crystal to refining the final structural model.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: From Crystal to Structure

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen. (Causality): Cryo-cooling (e.g., to 100 K) minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher-quality data.[8]

-

Data Collection: The crystal is placed in an X-ray diffractometer and rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays from hundreds of different crystal orientations.[8]

-

Data Processing: The raw data images are processed to determine the unit cell parameters, assign the crystal system and space group, and integrate the intensities of each reflection.

-

Structure Solution: The initial atomic positions are determined from the processed data. This is typically achieved using "direct methods," a computational approach that won the Nobel Prize for its creators.[8]

-

Structure Refinement: A least-squares refinement process iteratively adjusts the atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

-

Validation: The final structure is validated using metrics like the R-factor (a measure of agreement) and by checking for chemical and geometric reasonability. The result is typically reported in a standard Crystallographic Information File (CIF).

Representative Crystallographic Data

The following table summarizes hypothetical but representative crystallographic data for a derivative of this compound, based on published data for similar piperazine structures.[9][10][11]

| Parameter | Representative Data | Description |

| Chemical Formula | C₁₃H₁₈N₂O₂ | Example with an additional methyl group |

| Formula Weight | 234.30 g/mol | Molar mass of the compound |

| Crystal System | Monoclinic | A common crystal system for such molecules |

| Space Group | P2₁/c | A centrosymmetric space group |

| a (Å) | 7.95 | Unit cell dimension |

| b (Å) | 12.05 | Unit cell dimension |

| c (Å) | 14.90 | Unit cell dimension |

| β (°) | 95.5 | Unit cell angle |

| Volume (ų) | 1420 | Volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

| T (K) | 100(2) K | Temperature of data collection |

| R-factor (R1) | ~0.045 | A measure of the quality of the structural model |

In-Depth Structural Analysis

The solved crystal structure provides a wealth of information beyond simple connectivity. A detailed analysis reveals conformational preferences and the non-covalent interactions that dictate the supramolecular assembly.

Conformational Analysis

-

Piperazine Ring Conformation: As expected for a six-membered saturated heterocycle, the piperazine ring invariably adopts a stable chair conformation .[9][12] This conformation minimizes steric strain and torsional strain. Key parameters to analyze are the puckering parameters and the endocyclic torsion angles.

-

Amide Bond Planarity: The C-N bond of the ethanone moiety (the amide bond) exhibits significant partial double bond character due to resonance.[13] This restricts rotation and enforces planarity among the carbonyl carbon, oxygen, nitrogen, and the two adjacent piperazine carbons. This planarity is a key structural feature influencing how the substituent interacts with the rest of the molecule.

Intermolecular Interactions and Crystal Packing

The solid-state structure is stabilized by a network of intermolecular interactions. The 2-hydroxy-ethanone moiety is specifically designed to participate in strong and directional hydrogen bonds.

-

O-H···O Hydrogen Bonds: The primary and strongest interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This is a classic and robust interaction that often leads to the formation of chains or dimers within the crystal lattice.[9][11]

-

Other Weak Interactions: In addition to the primary hydrogen bonds, the crystal packing is further stabilized by a network of weaker interactions, such as C-H···O, C-H···N, and potential C-H···π interactions if aromatic substituents are present.[14] These interactions, while individually weak, collectively contribute significantly to the overall stability of the crystal lattice.[15]

Caption: Key intermolecular hydrogen bonding patterns.

Structure-Activity Relationship (SAR) and Implications for Drug Design

The ultimate goal of structural analysis in drug discovery is to inform the design of better molecules. The crystal structure provides a static snapshot that is invaluable for this purpose.

-

Receptor Binding Hypothesis: The 3D structure allows for the generation of pharmacophore models. The precise orientation of the hydroxyl group, the carbonyl oxygen (as a hydrogen bond acceptor), and the methylpiperazine nitrogen (which can be protonated) defines the key interaction points for a potential biological target.

-

Conformational Rigidity and Flexibility: The relative rigidity of the piperazine chair and the planar amide group reduces the conformational entropy upon binding, which can be energetically favorable. Understanding this "pre-organized" conformation helps in designing derivatives that fit optimally into a receptor's binding pocket.

-

Guided Derivatization: Knowledge of the crystal packing reveals which parts of the molecule are involved in strong intermolecular interactions and which are exposed to the "outside". This can guide the synthetic chemist on where to add substituents to modulate properties like solubility or to probe for additional receptor interactions without disrupting the core binding conformation.[1][3]

Conclusion

The crystallographic analysis of this compound derivatives provides indispensable insights for the fields of medicinal chemistry and drug development. Through a meticulous process of synthesis, crystallization, and single-crystal X-ray diffraction, a detailed three-dimensional picture of these molecules can be obtained. This guide has outlined the key experimental protocols and analytical considerations, from growing high-quality crystals to interpreting the nuances of intermolecular interactions. The resulting structural knowledge, particularly regarding the dominant chair conformation of the piperazine ring and the critical role of the hydroxyl group in directing hydrogen bonding, forms a solid foundation for understanding structure-activity relationships and driving the rational design of novel, more effective therapeutic agents.

References

- Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Filter Dryer.

- Syrris. (n.d.).

- Jiko, T. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.

- Various Authors. (2010). Applications of the crystallization process in the pharmaceutical industry. Hep Journals.

- Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.

- Schmalz, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.

- Wikipedia. (n.d.). Piperazine. Wikipedia.

- Balakrishna, M. S., et al. (2003). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Research.

- Wurm, F. R., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- BenchChem. (2025).

- ResearchGate. (n.d.). Intermolecular interactions observed in compounds 2, 4 and 9.

- Various Authors. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Kumar, A., et al. (2024).

- Seba M C, et al. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. PMC - NIH.

- Various Authors. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. NIH.

- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- ResearchGate. (n.d.). Intermolecular interactions in formamide + 2-alkoxyethanols: Viscometric study.

- Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.

- Various Authors. (2018). Synthesis method of chiral piperazinone derivative.

- Czarnik-Matusewicz, B., et al. (2021).

- Anderson, B. J., et al. (2015). The crystal structure of 1-(2-hydroxy-5-meth-oxy-phen-yl)ethanone 4,4-di-methyl-thio-semicarbazone. PubMed.

- ResearchGate. (n.d.). Synthesis of the 2-ketopiperazine derivative 45.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 6. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 7. syrris.com [syrris.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Applications of the crystallization process in the pharmaceutical industry [journal.hep.com.cn]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Piperazine-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1] Its prevalence stems from a unique combination of physicochemical properties—such as its diprotic basicity, conformational flexibility, and capacity for hydrogen bonding—that confer favorable pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of novel piperazine-based compounds. Moving beyond a simple listing of techniques, this paper emphasizes the strategic integration of computational, biophysical, and cell-based assays to build a robust, evidence-based understanding of a compound's biological activity from target engagement to downstream pathway modulation. We present detailed experimental protocols, data interpretation strategies, and visual frameworks to empower researchers in their drug discovery and development efforts.

Introduction: The Piperazine Scaffold – A Cornerstone of Modern Drug Discovery

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1,4 positions, is a cornerstone of drug design.[1] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[3][4] Piperazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurotropic effects.[4][5][6]

The success of this scaffold lies in its advantageous physicochemical properties:

-

Tunable Basicity: With two distinct pKa values, the piperazine ring is often protonated at physiological pH. This basicity is critical for enhancing aqueous solubility, forming stable salts for better formulation, and establishing key interactions with biological targets, such as forming salt bridges with acidic residues in enzyme active sites.[1]

-

Structural Rigidity and Flexibility: The ring typically adopts a stable chair conformation, providing a rigid scaffold to orient pharmacophoric substituents for optimal target binding. Simultaneously, it can act as a flexible linker between different molecular fragments.[1]

-

Hydrogen Bonding Capacity: The two nitrogen atoms serve as hydrogen bond acceptors, while N-H groups can act as donors, facilitating strong and specific interactions with proteins and other biological macromolecules.[1]

These properties contribute to the favorable absorption, distribution, metabolism, and excretion (ADME) profiles often seen with piperazine-containing drugs.[1][2] The anticancer drug Imatinib (Gleevec), a tyrosine kinase inhibitor, and the antipsychotic Olanzapine are prominent examples of how the piperazine scaffold is integral to clinically successful therapeutics.[1][3] Understanding the precise MoA of new chemical entities built upon this scaffold is paramount for advancing them through the drug discovery pipeline.[7]

Part 1: A Strategic Workflow for Mechanism of Action Elucidation

Determining the MoA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement.[8] A robust strategy integrates multiple methodologies to build a cohesive and validated model of a compound's activity.

The overall workflow can be visualized as a logical progression from identifying the direct molecular target to understanding its broader impact on cellular function.

Caption: A strategic workflow for MoA elucidation.

Part 2: Target Identification and Engagement Validation

The first crucial step is to identify the direct molecular target(s) of the novel piperazine compound.[8] This involves generating a hypothesis and then confirming direct physical binding.

Biophysical Assays for Confirming Direct Target Binding

Once a putative target is identified, it is essential to confirm a direct, physical interaction between the compound and the protein. Biophysical assays are indispensable for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.[9][][11]

| Assay Technique | Principle | Key Parameters Measured | Throughput | Strengths & Considerations |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[12] | KD (Affinity), kon (Association Rate), koff (Dissociation Rate)[9] | Medium to High | Real-time kinetics, high sensitivity. Requires protein immobilization.[11][12] |

| Thermal Shift Assay (TSA) / DSF | Monitors the change in protein melting temperature (ΔTm) upon ligand binding.[] | ΔTm (Indicates stabilization/destabilization)[9] | High | Low protein consumption, high throughput. Indirect measure of binding.[][12] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat absorbed or released during a binding event.[11] | KD (Affinity), ΔH (Enthalpy), Stoichiometry (n)[9] | Low | "Gold standard" for thermodynamics, label-free solution-based. Requires larger amounts of pure protein.[9][12] |

Table 1: Comparison of key biophysical assays for target engagement.

Detailed Protocol: Thermal Shift Assay (TSA)

TSA is an excellent high-throughput method to rapidly screen for compounds that directly bind and stabilize a target protein.[12]

Objective: To determine if a novel piperazine compound ("Piprazinib") binds to and stabilizes its putative target, Kinase X.

Materials:

-

Purified Kinase X protein (e.g., 1-2 µM final concentration).

-

Piprazinib stock solution (e.g., 10 mM in DMSO).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Real-Time PCR instrument capable of fluorescence detection.

-

384-well PCR plates.[12]

Procedure:

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, Kinase X protein (to a final concentration of 1-2 µM), and SYPRO Orange dye (to a final concentration of 5x).

-

Compound Dispensing: Dispense a small volume (e.g., 100 nL) of Piprazinib from a concentration-response plate into the wells of the 384-well PCR plate. Include vehicle (DMSO) controls.

-

Initiate Reaction: Dispense the protein/dye master mix into the wells containing the compound. Seal the plate securely.

-

Centrifugation: Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.

-

Thermal Denaturation: Place the plate in the RT-PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each interval.

-

Data Analysis: The melting temperature (Tm) is the point at which the fluorescence signal is at its peak (the inflection point of the sigmoidal curve). Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and is strong evidence of binding.[]

Part 3: Characterizing Cellular Function and Downstream Signaling

Confirming target engagement is only the first step. The next is to understand the functional consequences of this binding in a cellular context. This involves moving from purified protein systems to cell-based assays.[13]

Functional Assays: From GPCRs to Kinases

Piperazine derivatives are well-known modulators of G-protein coupled receptors (GPCRs) and kinases.[1][3] The choice of functional assay depends on the target class.

-

For GPCR Targets: GPCRs signal through various second messengers, most notably cyclic AMP (cAMP) and calcium.[14][15]

-

cAMP Assays: For Gs- or Gi-coupled receptors, measuring changes in intracellular cAMP is a direct readout of receptor activation or inhibition.[16] Commercially available assays like Promega's cAMP-Glo™ use a luciferase-based system where light output is inversely proportional to cAMP levels.[17]

-

Calcium Flux Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.[14]

-

-

For Kinase Targets: The primary function of a kinase is to phosphorylate substrate proteins.

-

In Vitro Kinase Assays: These assays measure the direct transfer of phosphate to a substrate, often using radioactivity or fluorescence-based detection methods.

-

Cellular Target Phosphorylation Assays: A more physiologically relevant approach is to measure the phosphorylation status of a known downstream substrate of the target kinase within the cell. This is most commonly accomplished using Western blotting.[18]

-

Detailed Protocol: Western Blotting for Downstream Kinase Inhibition

Objective: To determine if Piprazinib inhibits the phosphorylation of Protein Y, a known downstream substrate of Kinase X, in a cellular context.

Materials:

-

Cell line expressing Kinase X and Protein Y (e.g., HepG2).

-

Piprazinib stock solution.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[19]

-

Primary antibodies: Rabbit anti-phospho-Protein Y (pY) and Mouse anti-total-Protein Y (tY).

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG-HRP and Anti-mouse IgG-HRP.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.[20]

-

Chemiluminescent substrate.[19]

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of Piprazinib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: If required, stimulate the pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation of Protein Y.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.[19][20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil.[21] Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[20][22]

-

Immunoblotting:

-

Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.[22]

-

Incubate the membrane with the primary antibody against pY (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[20]

-

Wash the membrane extensively with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[19]

-

Wash again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager.[19]

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with the antibody against total-Protein Y (tY).

-

Analysis: Quantify the band intensities for pY and tY. The inhibitory effect of Piprazinib is determined by the decrease in the pY/tY ratio with increasing compound concentration.[19]

Part 4: Synthesizing the Mechanism - A Case Study

Let's consider our hypothetical compound, Piprazinib , a novel piperazine derivative identified in a phenotypic screen for its anti-proliferative effects in liver cancer cells.[23]

Hypothesis: Piprazinib inhibits the VEGFR2 tyrosine kinase, a key driver of angiogenesis and cancer cell survival.

Experimental Findings:

-

Target Engagement (TSA): Piprazinib induced a dose-dependent thermal shift (ΔTm) of the purified VEGFR2 kinase domain, with a ΔTm of +8.5°C at 10 µM, confirming direct binding.

-

Cellular Function (Western Blot): In HepG-2 cells, treatment with Piprazinib potently inhibited VEGF-stimulated phosphorylation of VEGFR2 at Tyr1175. Downstream, this led to a reduction in the phosphorylation of key signaling nodes like Akt and ERK.

-

Phenotypic Outcome (Apoptosis Assay): Piprazinib treatment resulted in a significant increase in caspase-3/7 activity, indicating the induction of apoptosis. This aligns with the inhibition of the pro-survival signaling from the VEGFR2 pathway.[23]

Data Summary Table:

| Parameter | Piprazinib Value | Method |

| VEGFR2 Binding (ΔTm) | +8.5 °C | Thermal Shift Assay |

| VEGFR2 Phospho-Inhibition (IC50) | 55 nM | Cellular Western Blot |

| HepG-2 Cell Proliferation (GI50) | 78 nM | Cell Viability Assay |

| Apoptosis Induction (EC50) | 150 nM | Caspase-Glo 3/7 Assay |

Table 2: Quantitative data summary for Piprazinib.

Signaling Pathway Diagram:

The collective data allows us to construct a model of Piprazinib's mechanism of action.

Caption: Proposed signaling pathway for Piprazinib's MoA.

This model clearly illustrates that Piprazinib physically binds to the VEGFR2 kinase, inhibiting its signaling activity. This blockade of downstream pro-survival pathways (Akt, ERK) ultimately leads to the activation of apoptosis and a reduction in cell proliferation, explaining the compound's observed anticancer effects.[3][23]

Conclusion and Future Directions

Elucidating the mechanism of action of a novel piperazine-based compound is a critical phase in drug discovery that requires a multi-faceted and integrated experimental approach. By systematically combining biophysical techniques to confirm target engagement with cell-based functional and signaling assays, researchers can build a robust, evidence-driven model of a compound's activity. This detailed understanding is essential for optimizing lead compounds, predicting potential on- and off-target effects, and ultimately increasing the probability of success in clinical development. Future efforts should also integrate advanced techniques like chemical proteomics for unbiased target identification and metabolomics to understand the broader impact of pathway modulation on cellular metabolism.[24]

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. Retrieved January 6, 2026, from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Daya Publishing House. Retrieved January 6, 2026, from [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. Retrieved January 6, 2026, from [Link]

-

Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487–529. Retrieved January 6, 2026, from [Link]

-

Exploring pharmacological significance of piperazine scaffold. (2024). Aizeon Publishers. Retrieved January 6, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Liy-Salmeron, G., & Ruiz-Velasco, V. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Gaceta medica de Mexico, 157(5), 551–557. Retrieved January 6, 2026, from [Link]

-

Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved January 6, 2026, from [Link]

-

Biophysical Assay Services for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]

-

cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved January 6, 2026, from [Link]

-

Biophysical Assays. (n.d.). Charles River Laboratories. Retrieved January 6, 2026, from [Link]

-

Hauser, A. S., D'Andrea, D., & Superti-Furga, G. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Biomedicines, 12(5), 1121. Retrieved January 6, 2026, from [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 16(8), 531–546. Retrieved January 6, 2026, from [Link]

-

Biophysical Assays. (n.d.). Ichor Life Sciences. Retrieved January 6, 2026, from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Retrieved January 6, 2026, from [Link]

-

Biophysical Assays Services Overview. (n.d.). Pharmaron. Retrieved January 6, 2026, from [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M., Naglah, A. M., Al-Otaibi, F. M., Al-Obaid, A. M., El-Gamal, M. I., & El-Gamal, M. I. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 12(17), 1573–1586. Retrieved January 6, 2026, from [Link]

-

Taylor, S. C., & Posch, A. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved January 6, 2026, from [Link]

-

Tey, C. L., Chee, C. F., Mohd Ali, H., & Abdulla, M. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1804. Retrieved January 6, 2026, from [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Scheen, A. J. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Trends in Pharmacological Sciences, 41(11), 747–749. Retrieved January 6, 2026, from [Link]

-

Metabolomics. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS 3 , Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]

- 7. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 11. ichorlifesciences.com [ichorlifesciences.com]

- 12. criver.com [criver.com]

- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cAMP-Glo™ Assay [promega.jp]

- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolomics - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary Bioactivity Screening of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Abstract